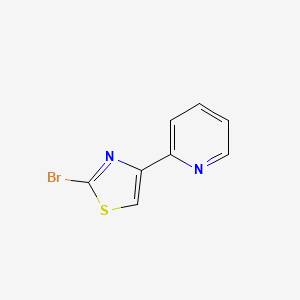

2-Bromo-4-(pyridin-2-YL)thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-pyridin-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-8-11-7(5-12-8)6-3-1-2-4-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJPUEYEMIISBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CSC(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676737 | |

| Record name | 2-(2-Bromo-1,3-thiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886370-89-4 | |

| Record name | 2-(2-Bromo-1,3-thiazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 4 Pyridin 2 Yl Thiazole and Its Analogs

Hantzsch Thiazole (B1198619) Synthesis and Its Adaptations

The Hantzsch thiazole synthesis, a long-established and reliable method, remains a cornerstone for the formation of the thiazole ring. chemhelpasap.comyoutube.com This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide derivative. chemhelpasap.com

Condensation Reactions Involving α-Halocarbonyl Precursors and Thioureas/Thioamides

The classical Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide. youtube.com For the synthesis of 4-substituted-2-aminothiazoles, α-bromoacetophenones are commonly reacted with thiourea (B124793). chemhelpasap.comnanobioletters.com The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com This method is known for its simplicity and often results in high yields. chemhelpasap.com

The general scheme for the synthesis of 2-amino-4-substituted thiazoles is as follows:

Scheme 1: General Hantzsch thiazole synthesis.

Microwave-assisted variations of the Hantzsch synthesis have been developed to improve reaction times and yields. For instance, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave irradiation provides N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in good yields, demonstrating the utility of this method for more complex, fused-ring systems. nih.gov

The synthesis of 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylate, an analog of the target compound, is achieved by refluxing pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate in ethanol (B145695). farmaciajournal.com This exemplifies the adaptation of the Hantzsch synthesis for preparing pyridinyl-substituted thiazoles.

| Reactants | Product | Conditions | Yield |

| 2-Bromoacetophenone, Thiourea | 2-Amino-4-phenylthiazole | Methanol, Heat | High |

| Substituted Phenacyl Bromide, Thiourea | 4-Substituted 2-aminothiazole (B372263) | Ethanol, Reflux, Copper Silicate (B1173343) Catalyst | Excellent |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Substituted Thioureas | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Microwave Irradiation | Good |

| Pyridine-4-carbothioamide, Ethyl 2-chloro-3-oxobutanoate | Ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate | Ethanol, Reflux | Not specified |

Utilization of Pyridinium (B92312) Tribromide in Bromination Steps

Pyridinium tribromide (Py·Br₃) serves as a stable and manageable solid brominating agent, offering an alternative to the direct use of hazardous liquid bromine. chemicalbook.comresearchgate.net It exists in equilibrium with pyridinium bromide and bromine in solution, acting as a source of electrophilic bromine. researchgate.netyoutube.com This reagent is particularly useful for the bromination of various organic substrates under mild conditions. researchgate.net In the context of thiazole synthesis, while direct bromination of a pre-formed 4-(pyridin-2-yl)thiazole (B15329947) at the 2-position could be a potential route, the more common application of brominating agents is in the synthesis of the α-halocarbonyl precursor. For example, the bromination of acetophenones to produce α-bromoacetophenones is a key initial step for the Hantzsch synthesis. asianpubs.org Pyridinium tribromide can be effectively employed for such transformations. chemicalbook.com

Advanced Cross-Coupling Strategies

Modern synthetic organic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These methods offer significant advantages in terms of functional group tolerance and substrate scope.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of complex aryl- and hetaryl-substituted thiazoles. researchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst and a ligand. researchgate.net For the synthesis of pyridinylthiazoles, a common strategy involves coupling a thiazole derivative with a pyridine-containing coupling partner. The direct arylation of thiazole derivatives with aryl bromides can be achieved using a ligand-free Pd(OAc)₂ catalyst, particularly with activated aryl bromides. researchgate.net

Stille Reaction Methodologies for Hetarylthiazole Synthesis

The Stille reaction, which couples an organotin compound with an sp²-hybridized organic halide, is a versatile method for forming carbon-carbon bonds. youtube.com In the context of hetarylthiazole synthesis, a Stille coupling can be employed to introduce the pyridinyl group onto the thiazole ring or vice versa. For instance, a regioselective Stille coupling has been successfully used in the synthesis of trisoxazoles, demonstrating its applicability in complex heterocyclic systems. nih.gov This methodology could be adapted for the synthesis of 2-bromo-4-(pyridin-2-yl)thiazole by coupling a stannylated pyridine (B92270) derivative with a 2,4-dibromothiazole, with the expectation of regioselective coupling at the 4-position.

Buchwald-Hartwig Amination in Related Systems

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org While this reaction does not directly form the thiazole ring, it is a crucial method for the synthesis of precursors and derivatives. For example, it can be used to introduce amino substituents onto the thiazole or pyridine rings, which can then be further functionalized. organic-chemistry.orgyoutube.com The development of various generations of catalysts and ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under increasingly mild conditions. wikipedia.org For instance, the amination of aryl halides with aqueous ammonia (B1221849) can be achieved using specific palladium-ligand systems. organic-chemistry.org This methodology is highly relevant for creating analogs of this compound with amino functionalities.

| Reaction Type | Catalyst System (Example) | Reactants (General) | Product Type |

| Direct Arylation | Pd(OAc)₂ (ligand-free) | Thiazole derivative, Aryl bromide | Aryl-substituted thiazole |

| Stille Coupling | Palladium catalyst | Organotin compound, Organic halide | Biaryl or Hetaryl-aryl compound |

| Buchwald-Hartwig Amination | Pd(OAc)₂ / Biaryl phosphine (B1218219) ligand | Aryl halide, Amine | Aryl amine |

One-Pot Synthetic Protocols

One-pot multicomponent reactions are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate complex molecules in a single step. rsc.org Several one-pot methods have been developed for the synthesis of thiazole derivatives. For instance, novel thiazole derivatives with potential anticancer activity have been synthesized through a one-pot, three-component reaction starting from 2-(2-benzylidene hydrazinyl)-4-methylthiazole. nih.gov This approach highlights the versatility of one-pot reactions in creating diverse thiazole structures. Another example involves the synthesis of pyrazolo-thiazole substituted pyridines through a facile one-pot multicomponent reaction, demonstrating the combination of different heterocyclic moieties in a single synthetic operation. nih.gov

Catalyst-Free and Green Chemistry Approaches in Thiazole Derivative Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Catalyst-free and solvent-free conditions are central to this green chemistry approach. For example, a catalyst-free, three-component procedure has been developed for the synthesis of tetrasubstituted pyrroles under solvent-free conditions or in green solvents like glycerol. researchgate.net While not directly for this compound, this demonstrates the feasibility of such approaches for heterocyclic synthesis. Another study reports a catalyst- and additive-free method for the synthesis of 2-substituted benzothiazoles from aromatic amines, aliphatic amines, and elemental sulfur, showcasing a move away from metal catalysts. nih.gov The development of a rapid and efficient methodology for synthesizing substituted thiazole derivatives using a reusable heterogeneous copper silicate catalyst also represents a step towards greener synthesis by minimizing waste and allowing for catalyst recycling. nanobioletters.com

Multi-Step Chemical Synthesis Procedures

Multi-step synthesis remains a fundamental approach for constructing complex molecules like this compound and its analogs, allowing for precise control over the introduction of functional groups. A common strategy involves the initial formation of a thiazole ring followed by subsequent modifications.

For example, a general multi-step synthesis of thiazole-based stilbene (B7821643) analogs involves:

Cyclization: Reaction of 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide (B46855) to form 4-(4-halophenyl)-2-methylthiazoles. nih.gov

Bromination: Sequential bromination of the thiazole ring at the 5-position and the benzylic position using N-bromosuccinimide (NBS) under different conditions. nih.gov

Arbuzov Reaction: Reaction of the brominated intermediate with triethyl phosphite (B83602) to give a phosphonate (B1237965). nih.gov

Wittig-Horner Reaction: Finally, reaction of the phosphonate with various benzaldehydes to yield the target stilbene analogs. nih.gov

Another multi-step approach for synthesizing pyridine- and thiazole-based hydrazides starts with the conversion of 3-cyanopyridine (B1664610) to pyridine-3-carbothiamide. acs.org This is followed by reaction with ethyl-2-chloroacetoacetate to form the thiazole ring, which is then further functionalized. acs.org Similarly, the synthesis of new 4-methyl-2-(pyridin-4-yl)-thiazole-5-yl-azoles begins with the refluxing of pyridine-4-carbothioamide with ethyl 2-chloro-3-oxobutanoate to form the core thiazole structure, which is then elaborated in subsequent steps. farmaciajournal.com The synthesis of thiazolo[5,4-b]pyridine-2-carboxamides has also been achieved through a procedure starting from 3-aminopyridine. researchgate.net

A detailed multi-step synthesis of a bromo-thiazole derivative is the preparation of N-(5-(2-bromoacetyl)-4-methylthiazol-2-yl)propionamide. This involves the acylation of 1-(2-amino-4-methylthiazol-5-yl)ethan-1-one, followed by bromination of the acetyl group. scholaris.ca

C-H Functionalization Strategies for Thiazole and Pyridine Rings

Direct C-H functionalization is a powerful tool in modern organic synthesis that avoids the need for pre-functionalized starting materials, thus shortening synthetic routes and reducing waste. In the context of thiazole and pyridine rings, C-H functionalization allows for the direct introduction of various substituents.

The thiazole ring has distinct reactive positions. The C2 position is the most electron-deficient and can be deprotonated by strong bases like organolithium compounds, allowing for subsequent reaction with electrophiles. pharmaguideline.com The C5 position is relatively electron-rich and is the preferred site for electrophilic substitution, such as halogenation. pharmaguideline.com The reactivity of the C4 position is considered almost neutral. pharmaguideline.com

For the pyridine ring, its electron-deficient nature generally makes it less reactive towards electrophilic substitution compared to benzene (B151609), but it is more susceptible to nucleophilic attack. The specific reactivity of each C-H bond in both the thiazole and pyridine rings of this compound would depend on the reaction conditions and the nature of the reagents used. While specific C-H functionalization studies on the parent compound this compound are not detailed in the provided context, the general principles of thiazole and pyridine reactivity provide a framework for potential synthetic modifications.

Chemical Reactivity and Functionalization of the 2 Bromo 4 Pyridin 2 Yl Thiazole Core

Reactivity of the Bromine Atom in the Thiazole (B1198619) Ring

The bromine atom at the 2-position of the thiazole ring is a key functional group that significantly influences the synthetic utility of 2-Bromo-4-(pyridin-2-YL)thiazole. Its presence provides a reactive site for a variety of chemical modifications, making it an essential handle for molecular elaboration. The thiazole ring itself is found in numerous biologically active compounds, including antibiotics like penicillins. nih.gov

The bromine atom on the electron-deficient thiazole ring is susceptible to nucleophilic substitution. This reactivity is a cornerstone of its utility in synthesis. For instance, the reaction of similar α-bromoketone derivatives with nucleophiles like heterocyclic amines and thiosemicarbazones is a common strategy for building more complex thiazole-containing structures. nih.gov The Hantzsch-thiazole synthesis, a classic method, often involves the reaction of a thioamide with an α-halocarbonyl compound, such as a phenacyl bromide, where the bromine is displaced to form the thiazole ring. acs.org This principle of bromine displacement by a nucleophile is fundamental to the functionalization of the 2-bromo-thiazole core.

The bromine atom serves as a crucial anchor point for introducing molecular diversity through various cross-coupling reactions. This is vital for the synthetic derivatization and optimization of lead compounds in medicinal chemistry. The Stille reaction, which couples organostannanes with organic halides, has been successfully employed for the synthesis of 2-hetarylthiazoles from halothiazoles. researchgate.net This highlights the potential of the bromo group in this compound to be replaced with a wide array of other functional groups, including other heterocyclic rings.

The development of novel pyridine-thiazole hybrid molecules as potential anticancer agents often relies on the strategic modification of the core structure. nih.gov The bromine atom can be substituted or used in coupling reactions to attach different pharmacophores, allowing for the fine-tuning of biological activity. nih.govarabjchem.org

| Reaction Type | Reactants | Product Type | Significance | Reference |

| Nucleophilic Substitution | 2-bromo-thiazole derivative, Thiosemicarbazone | Complex thiazole derivative | Building molecular complexity | nih.gov |

| Stille Cross-Coupling | Halothiazole, Organostannane | 2-Hetarylthiazole | Introducing diverse functional groups | researchgate.net |

| Hantzsch Synthesis | Thioamide, α-Haloketone | Thiazole ring | Fundamental thiazole synthesis | acs.org |

Reactivity of the Pyridine (B92270) Nitrogen and Ring System

The pyridine moiety introduces another layer of reactivity to the molecule. The nitrogen atom in the pyridine ring is basic and can act as a nucleophile. It can be protonated, alkylated, or coordinated to metal centers. The pyridine ring itself can undergo functionalization, although its electron-deficient nature makes it less reactive towards electrophilic substitution than benzene (B151609). However, strategies for the meta-selective functionalization of pyridines through dearomatization have been developed, expanding the toolkit for modifying this part of the molecule. nih.gov The presence and modification of the pyridine ring are critical in the synthesis of various bioactive molecules, including anti-inflammatory and antimicrobial agents. acs.orgnih.gov

Functionalization Strategies for Modifying the Thiazole and Pyridine Moieties

A variety of strategies exist to modify both the thiazole and pyridine components of the core structure. For the thiazole ring, cross-coupling reactions at the bromine position are paramount. researchgate.net For the pyridine ring, direct C-H functionalization, while challenging, is an area of active research. nih.gov More commonly, pre-functionalized pyridines are used in the initial synthesis.

The synthesis of new pyridine-linked thiazole derivatives often involves a multi-step approach where a precursor containing the pyridine unit is reacted with reagents to build the thiazole ring or modify it. arabjchem.org For example, a thiosemicarbazone containing a pyridine group can be reacted with α-halogenated carbonyl compounds to generate the final thiazole hybrids. arabjchem.org This modular approach allows for the introduction of diversity at various points in the molecular scaffold.

| Moiety | Strategy | Example Reaction | Reference |

| Thiazole | Cross-Coupling | Stille reaction with organostannanes | researchgate.net |

| Pyridine | Dearomatization-Rearomatization | Meta-selective C-H functionalization | nih.gov |

| Both | Modular Synthesis | Condensation of a pyridine-containing thiosemicarbazone with α-haloketones | arabjchem.org |

Investigations into Regioselectivity in Chemical Transformations

When a molecule contains multiple potential reaction sites, controlling the regioselectivity of a transformation is crucial for achieving the desired product. In molecules like this compound, or its precursors, different positions on both the thiazole and pyridine rings could potentially react.

Studies on the Stille reaction using 3-(2,4-dibromothiazolyl)-1-phenyl-propenone with 2-pyridine-tributylstannane were conducted to investigate regioselectivity. researchgate.net Finding the most suitable catalyst and reaction conditions was essential to control which bromine atom reacted preferentially, thereby directing the substitution to the desired position on the thiazole ring. researchgate.net Such investigations are critical for ensuring the efficiency and predictability of synthetic routes.

Cyclization and Ring-Closure Reactions for Fused Systems

The this compound scaffold can be a precursor for the synthesis of more complex, fused heterocyclic systems. These reactions involve forming new rings by using the existing atoms of the thiazole or pyridine moieties as anchor points. Such fused systems are of great interest in medicinal chemistry.

One important target is the thiazolo[4,5-b]pyridine (B1357651) scaffold. Synthetic approaches to this system can involve the annulation of a pyridine ring onto a pre-existing thiazole derivative. dmed.org.ua For example, intramolecular cyclization of suitably substituted thiazole intermediates can lead to the formation of the fused bicyclic system. dmed.org.ua Similarly, one-pot, three-component reactions have been developed for the efficient synthesis of thiazole-pyrimidines, demonstrating another route to fused systems. mdpi.com These cyclization strategies, including formal (3+2) and (4+2) cycloadditions, provide powerful tools for rapidly constructing complex polycyclic architectures from simpler building blocks. rsc.orgmdpi.com

Spectroscopic and Structural Elucidation Techniques Applied to 2 Bromo 4 Pyridin 2 Yl Thiazole Analogs

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within a molecule. For analogs of 2-bromo-4-(pyridin-2-yl)thiazole, FT-IR spectra reveal characteristic absorption bands that correspond to specific bond vibrations.

In related thiazole (B1198619) derivatives, the N-H stretching vibrations are typically observed in the range of 3278–3138 cm⁻¹. nih.gov Aliphatic C-H stretching bands appear between 3151–2933 cm⁻¹, while the aromatic C=C stretching vibrations are found in the 1571–1436 cm⁻¹ region. nih.gov The characteristic C=N stretching of the azomethine group is identified between 1699–1600 cm⁻¹. nih.gov Furthermore, vibrations specific to the thiazole ring are observed in the 1068–692 cm⁻¹ range. nih.gov

For instance, in 2-bromo-4-phenyl-1,3-thiazole, the FT-IR spectrum (KBr) shows peaks at 3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, and 689 cm⁻¹. researchgate.net In another example, N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, the IR spectrum (KBr) displays bands for aromatic C-H stretching at 3052 cm⁻¹, CH₃ stretching at 2918 and 2852 cm⁻¹, C=N stretching at 1554 cm⁻¹, and C=C stretching at 1591 and 1476 cm⁻¹. nih.gov

The analysis of 2-bromo-4-methylaniline (B145976) also provides relevant comparative data, where C-H stretching vibrations are observed at 3066-3108 cm⁻¹. researchgate.netnih.gov The C-N stretching absorption is typically assigned in the region of 1382-1266 cm⁻¹. researchgate.net

Interactive Table: Characteristic FT-IR Data for Thiazole Analogs

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference Compound |

|---|---|---|---|

| N-H | Stretching | 3278–3138 | Fluorinated hydrazinylthiazole derivatives nih.gov |

| C-H (aliphatic) | Stretching | 3151–2933 | Fluorinated hydrazinylthiazole derivatives nih.gov |

| C=N (azomethine) | Stretching | 1699–1600 | Fluorinated hydrazinylthiazole derivatives nih.gov |

| C=C (aromatic) | Stretching | 1571–1436 | Fluorinated hydrazinylthiazole derivatives nih.gov |

| Thiazole ring | Vibrations | 1068–692 | Fluorinated hydrazinylthiazole derivatives nih.gov |

| - | - | 3098, 3063, 1476, 1420, 1263, 1070, 1010, 836, 730, 689 | 2-Bromo-4-phenyl-1,3-thiazole researchgate.net |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise arrangement of atoms in a molecule. ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon skeletons, respectively.

In the ¹H NMR spectrum of 2-bromo-4-phenyl-1,3-thiazole (in DMSO-d₆), the thiazole proton appears as a singlet at 8.16 ppm, while the phenyl protons resonate as a multiplet between 7.40-7.92 ppm. researchgate.net For similar thiazole derivatives, the chemical shifts can vary depending on the substituents and the solvent used. chemicalbook.com For example, the ¹H NMR spectrum of thiazole itself in CDCl₃ shows signals at 8.890 ppm, 7.993 ppm, and 7.435 ppm. chemicalbook.com

The ¹³C NMR spectra also provide valuable structural information. For instance, in a series of fluorinated hydrazinylthiazole derivatives, the structures were confirmed using ¹³C NMR data. nih.gov In the case of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the ¹³C NMR spectrum (in CDCl₃) showed signals at 169.6, 168.2, 154.4, 144.0, 142.4, 130.8, 129.6, 128.2, 127.4, 126.8, 126.0, 115.2, and 55.8 ppm. kayseri.edu.tr

Interactive Table: ¹H NMR Data for Thiazole Analogs

| Compound | Solvent | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|---|

| 2-Bromo-4-phenyl-1,3-thiazole researchgate.net | DMSO-d₆ | Thiazole-H | 8.16 | s | - |

| Phenyl-H | 7.40-7.92 | m | - | ||

| Thiazole chemicalbook.com | CDCl₃ | H-2 | 8.890 | d | 1.95 |

| H-5 | 7.993 | d | 3.15 | ||

| H-4 | 7.435 | dd | 1.95, 3.15 |

Ultraviolet-Visible Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals.

For a thiazolidinone derivative, the experimental UV-Vis spectrum showed absorption maxima that were compared with theoretically calculated values. scielo.org.za The calculated absorption peaks were found at λ = 342.90 nm and λ = 405.85 nm. scielo.org.za Another significant transition was observed in the visible region at λ = 522.01 nm, corresponding to the HOMO → LUMO transition. scielo.org.za

In the case of 4-bromobenzo[1,2-d:4,5-d′]bis( scielo.org.zadoi.orgnih.govthiadiazole) in CH₂Cl₂, the UV-Vis spectrum showed a maximum absorption (λmax) at 240 nm. mdpi.com The UV spectra of other thiazole derivatives have also been recorded in solvents like ethanol (B145695) and dioxane to understand the electronic properties. researchgate.net

Interactive Table: UV-Vis Spectroscopic Data for Thiazole Analogs

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

|---|---|---|---|

| (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one scielo.org.za | - | 342.90 (calculated) | - |

| 405.85 (calculated) | - | ||

| 522.01 (calculated) | - | ||

| 4-Bromobenzo[1,2-d:4,5-d′]bis( scielo.org.zadoi.orgnih.govthiadiazole) mdpi.com | CH₂Cl₂ | 240 | 13702 |

X-ray Crystallography for Molecular and Crystal Structure Analysis

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

The crystal structure of 2-bromo-4-phenyl-1,3-thiazole reveals that the 2-bromo-1,3-thiazole mean plane and the phenyl ring are twisted by 7.45(10)°. researchgate.net The crystal packing is characterized by π-π interactions and short intermolecular S···Br contacts of 3.5402(6) Å. researchgate.net

In the crystal structure of 4-(pyridin-2-yl)thiazol-2-ylamine, the asymmetric unit comprises three independent molecules, with all amine N-H groups and heterocyclic N atoms involved in intermolecular hydrogen bonding. researchgate.net For other thiazole derivatives, X-ray analysis has been used to confirm the binding modes of inhibitors to enzymes and to understand the supramolecular architecture. nih.gov For instance, in the crystal structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine, the benzothiazole (B30560) and chromene ring systems are nearly coplanar. nih.gov

Interactive Table: Selected Crystallographic Data for Thiazole Analogs

| Compound | Key Structural Feature | Value |

|---|---|---|

| 2-Bromo-4-phenyl-1,3-thiazole researchgate.net | Twist angle between thiazole and phenyl rings | 7.45(10)° |

| Intermolecular S···Br contact | 3.5402(6) Å | |

| 4-(Pyridin-2-yl)thiazol-2-ylamine researchgate.net | Intermolecular interactions | Hydrogen bonding |

| N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine nih.gov | Coplanarity | Benzothiazole and chromene rings are nearly coplanar |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for analyzing its fragmentation pattern, which can provide structural information.

For 2-bromo-4-phenyl-1,3-thiazole, the elemental analysis was found to be in good agreement with the calculated values for C₉H₆BrNS. researchgate.net In the synthesis of fluorinated hydrazinylthiazole derivatives, mass spectral data were used to confirm the structures of the synthesized compounds. nih.gov High-resolution mass spectrometry (HRMS) is often employed for precise mass determination. For example, the HRMS (ESI) of ethyl 6-(morpholinomethyl)-4-(2-nitrophenyl)-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate showed a [M+1]⁺ peak at m/z 458.1483, which is very close to the calculated value of 458.1420 for C₂₁H₂₃N₅O₅S. doi.org

The mass spectrum of thiazole itself shows a molecular ion peak corresponding to its molecular weight of 85.128 g/mol . nist.gov

Interactive Table: Mass Spectrometry Data for Thiazole Analogs

| Compound | Ionization Method | m/z (Observed) | m/z (Calculated) | Formula |

|---|---|---|---|---|

| Ethyl 6-(morpholinomethyl)-4-(2-nitrophenyl)-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate doi.org | HRMS (ESI) | 458.1483 [M+1]⁺ | 458.1420 | C₂₁H₂₃N₅O₅S |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( scielo.org.zadoi.orgnih.govthiadiazole) mdpi.com | HRMS (ESI-TOF) | 378.7870 [M+Ag]⁺ | 378.7871 | C₆H⁷⁹BrN₄S₂Ag |

| Thiazole nist.gov | - | 85.128 (Molecular Weight) | - | C₃H₃NS |

Advanced Structural Characterization Methods (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a modern computational method used to visualize and quantify intermolecular interactions in crystal structures. It provides a graphical representation of the regions of close contact between molecules.

For 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, Hirshfeld surface analysis indicated that the most significant contributions to the crystal packing are from H···H (36.2%), C···H/H···C (21.6%), N···H/H···N (12.2%), and Br···H/H···Br (10.8%) interactions. nih.gov In another study on 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the analysis revealed that H···H (39.2%), H···C/C···H (25.2%), Cl···H/H···Cl (11.4%), and O···H/H···O (8.0%) contacts were the most important. kayseri.edu.trresearchgate.net

This technique is also valuable for understanding the packing in more complex systems. For example, in the crystal structure of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol, Hirshfeld analysis showed that H···H (58.2%), C···H/H···C (18.9%), and Br···H/H···Br (11.5%) interactions are the most abundant. nih.gov

Interactive Table: Hirshfeld Surface Analysis Data for Thiazole Analogs

| Compound | Interaction | Contribution (%) |

|---|---|---|

| 2-(4-Bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile nih.gov | H···H | 36.2 |

| C···H/H···C | 21.6 | |

| N···H/H···N | 12.2 | |

| Br···H/H···Br | 10.8 | |

| 2-(4-Chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole kayseri.edu.trresearchgate.net | H···H | 39.2 |

| H···C/C···H | 25.2 | |

| Cl···H/H···Cl | 11.4 | |

| O···H/H···O | 8.0 | |

| 4-Bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol nih.gov | H···H | 58.2 |

| C···H/H···C | 18.9 | |

| Br···H/H···Br | 11.5 |

Applications in Medicinal Chemistry and Drug Discovery Research

Exploration as Key Building Blocks and Starting Materials for Therapeutically Active Compounds

The 2-Bromo-4-(pyridin-2-YL)thiazole scaffold is a versatile starting point for the synthesis of a multitude of therapeutically active compounds. The bromine atom at the 2-position of the thiazole (B1198619) ring provides a reactive site for various chemical modifications, allowing for the introduction of different functional groups and the creation of diverse molecular libraries. This adaptability is essential for structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound.

For instance, the 2-aminothiazole (B372263) moiety, which can be derived from this compound, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. biointerfaceresearch.com The synthesis of various 2-aminothiazole derivatives has been a focus of research, with modifications at the C-2 and C-4 positions of the thiazole ring being explored to enhance their therapeutic properties. nih.gov Studies have shown that while the C-2 position can accommodate a range of lipophilic substitutions, the 2-pyridyl group at the C-4 position is often crucial for biological activity. nih.gov

The synthesis of these derivatives often involves the reaction of 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide with various thioureas or thioamides. nih.gov This straightforward synthetic route allows for the generation of a wide array of compounds for biological screening. The resulting thiazole derivatives have been investigated for a range of therapeutic applications, including as antibacterial, antifungal, and anticancer agents.

Antimicrobial Research Applications

The thiazole nucleus is a common feature in many antimicrobial agents, and derivatives of this compound have been extensively studied for their potential to combat various microbial pathogens.

Antibacterial Efficacy Studies Against Gram-Positive and Gram-Negative Strains

Derivatives of this compound have demonstrated significant antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. The thiazole-quinolinium derivatives, for example, have shown potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus, and some Gram-negative organisms, including NDM-1 Escherichia coli. rsc.orgnih.gov

The introduction of different substituents on the thiazole ring can significantly influence the antibacterial potency. For instance, some 2-phenylacetamido-thiazole derivatives have exhibited favorable minimum inhibitory concentration (MIC) values, ranging from 1.56 to 6.25 μg/mL, against both Gram-positive and Gram-negative bacterial strains. nih.gov Similarly, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising potential against S. aureus and E. coli. nih.gov

The mechanism of action for some of these thiazole derivatives involves the disruption of essential bacterial processes. For example, certain thiazole-quinolinium compounds have been found to alter bacterial cell morphology, causing an elongated shape, and to stimulate the polymerization of the FtsZ protein, which is crucial for bacterial cell division. rsc.orgnih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

| Compound Type | Bacterial Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Thiazole-quinolinium derivatives | MRSA, Vancomycin-resistant Enterococcus, NDM-1 E. coli | Potent bactericidal activity | rsc.orgnih.gov |

| 2-Phenylacetamido-thiazole derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus | MIC values of 1.56-6.25 μg/mL | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | S. aureus, E. coli, B. subtilis | Promising antibacterial potential | nih.gov |

| Thiazole Schiff bases | E. coli | Better antibacterial effect than kanamycin (B1662678) B | nih.gov |

| 2-(3-pyridyl)-4,5-disubstituted thiazole derivatives | Various pathogens | Prominent antibacterial activity | biointerfaceresearch.com |

Antifungal Efficacy Studies

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal activity. The thiazole ring is a key component in several antifungal drugs, and researchers have explored the potential of new thiazole-containing compounds to combat fungal infections.

Studies have shown that certain thiazole derivatives exhibit significant antifungal activity against various fungal strains, including Candida albicans. researchgate.netresearchgate.net For example, some 2,5′-bisthiazole derivatives have demonstrated moderate antifungal activity. nih.gov The presence of specific substituents can enhance the antifungal efficacy. For instance, some 4-(4-bromophenyl)-thiazol-2-amine derivatives have displayed significant activity against C. albicans and Aspergillus niger. nih.gov

The mechanism of antifungal action for some thiazole derivatives is believed to involve the inhibition of key fungal enzymes. For example, some thiazole derivatives have been suggested to act as non-competitive inhibitors of fungal lanosterol (B1674476) C14α-demethylase, an important enzyme in the fungal cell membrane biosynthesis pathway. nih.gov

Table 2: Antifungal Activity of Selected Thiazole Derivatives

| Compound Type | Fungal Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 2-Thiazolylhydrazone derivatives | Candida spp. | Significant antifungal activity, some more potent than clotrimazole | researchgate.net |

| 2,5′-Bisthiazole derivatives | Candida albicans | Moderate antifungal activity | nih.gov |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Candida albicans, Aspergillus niger | Significant antifungal activity | nih.gov |

| Thiazolidinone derivatives | Candida albicans | Hydroxy and nitro derivatives more potent than fluconazole | nanobioletters.com |

| 2-Hydrazinyl-thiazole derivatives | Candida albicans | MIC values four times lower than fluconazole | nih.gov |

Antimycobacterial Activity and Tuberculosis Treatment Research

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular drugs. Derivatives of this compound have emerged as a promising class of compounds in the search for new treatments for tuberculosis (TB).

Numerous studies have demonstrated the potent in vitro activity of 2-aminothiazole derivatives against M. tuberculosis H37Rv, the standard laboratory strain. nih.govnih.govrsc.org High-throughput screening has identified 2-amino-4-(2-pyridyl)thiazoles as a novel class of antituberculosis agents, with many compounds displaying sub-micromolar inhibitory concentrations. nih.gov

Structure-activity relationship studies have revealed that a 2-pyridyl moiety at the C-4 position of the thiazole ring is often essential for antimycobacterial activity. nih.gov The C-2 position, however, allows for a variety of substitutions, including different amine and amide groups, which can modulate the potency of the compounds. nih.gov For example, 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine has been identified as a particularly potent analog. nih.gov

Furthermore, some thiazole derivatives have shown activity against MDR-TB strains, highlighting their potential to address the growing problem of drug resistance. nih.gov The development of these compounds offers a promising avenue for the creation of new and effective TB therapies.

Table 3: Antimycobacterial Activity of Selected Thiazole Derivatives Against M. tuberculosis Strains

| Compound Type | M. tuberculosis Strain(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| 2-Amino-4-(2-pyridyl)thiazoles | H37Rv | Sub-μg/mL IC90 values | nih.gov |

| 2-Aminothiazole derivatives | H37Rv | Sub-micromolar MICs | nih.gov |

| Acetylene containing 2-(2-hydrazinyl) thiazole derivatives | H37Rv | MIC values ranging from 50 to 100 μg/ml | rsc.org |

| Pyridyl chalcones | H37Rv | IC90 values ranging from 8.9–28 µM | nih.govmdpi.com |

| Coumarinyl-thiazole derivatives | H37Rv | Good anti-TB profiles | nih.gov |

To understand the mechanism of action of these promising antitubercular compounds, researchers have investigated their effects on essential bacterial enzymes. DNA gyrase, a type II topoisomerase, is a well-validated target for antibacterial drugs, as its inhibition disrupts DNA replication and leads to bacterial cell death. nih.gov

Several thiazole-based compounds have been identified as inhibitors of DNA gyrase. nih.gov For instance, bithiazole derivatives have shown potent inhibitory activity against DNA gyrase with IC50 values in the low micromolar range. nih.gov The 2-aminothiazole moiety appears to be crucial for this inhibitory activity. nih.gov

In addition to DNA gyrase, other bacterial enzymes have been explored as potential targets for thiazole derivatives. While specific studies on the inhibition of PyrG and PanK by this compound derivatives are not extensively detailed in the provided context, the broader class of thiazole compounds has been investigated for its ability to inhibit various kinases and other enzymes essential for bacterial survival. nih.gov The identification of the specific molecular targets of these compounds is a critical step in their development as effective therapeutic agents.

Anticancer Research Applications

The chemical scaffold of this compound is a cornerstone in the development of novel anticancer therapeutic agents. Its derivatives have been the subject of extensive research, demonstrating significant potential in combating various forms of cancer through different mechanisms of action.

Cytotoxicity Evaluation Against Various Cancer Cell Lines (e.g., PC3, HT29, HepG2, Hep-2, MCF-7, U937)

Derivatives of the 4-(pyridin-2-yl)thiazole (B15329947) structure have been systematically evaluated for their ability to kill cancer cells (cytotoxicity) across a wide range of human cancer cell lines. These in-vitro studies are a critical first step in identifying promising drug candidates.

Research has shown that novel pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids, which are derivatives, exhibit cytotoxic effects. Specifically, certain compounds showed activity against laryngeal carcinoma (HEp-2) and hepatocellular carcinoma (HepG2) cell lines. nih.gov For instance, compound 13a, a pyridine-5-(p-tolyldiazenyl-2,3-dihydrothiazole) derivative, was effective against HepG2 cells, while compounds 8a and 1a demonstrated activity against the HEp-2 cell line. nih.gov Further studies on N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which share a related thiazole core, confirmed cytotoxicity against prostate cancer (PC-3), colon cancer (HT-29), and breast cancer (MCF-7) cell lines. nih.gov Other research into trilogy-function thiadiazole-triazole-pyridine derivatives has also reported cytotoxic effects against the MCF-7 breast cancer cell line. amhsr.org Additionally, studies on thiazolidin-4-ones, another class of related derivatives, have shown dose-dependent cytotoxic effects in MCF-7 cells. researchgate.net

Table 1: Cytotoxicity of 4-(Pyridin-2-YL)thiazole Derivatives Against Various Cancer Cell Lines

| Cancer Cell Line | Cell Line Type | Finding |

| PC3 | Prostate Cancer | Derivatives have shown cytotoxic activity against this cell line. nih.gov |

| HT29 | Colon Cancer | Derivatives have demonstrated cytotoxic effects against this cell line. nih.gov |

| HepG2 | Hepatocellular Carcinoma | Specific pyridine-2,3-dihydrothiazole derivatives showed anticancer activity. nih.gov |

| Hep-2 | Laryngeal Carcinoma | Certain pyridine-2,3-dihydrothiazole derivatives exhibited anticancer activity. nih.gov |

| MCF-7 | Breast Cancer | Various derivatives, including thiazolidin-4-ones and thiadiazole-triazole-pyridine hybrids, have shown cytotoxic effects. nih.govamhsr.orgresearchgate.net |

| U937 | Histiocytic Lymphoma | Treatment with related thiadiazole derivatives induced apoptosis in U937 cells. nih.gov |

Kinase Inhibition Studies (e.g., Cyclin-Dependent Kinases 4 and 6)

Kinases are enzymes that play a pivotal role in cell signaling and cycle regulation; their dysfunction is a hallmark of cancer. Consequently, kinase inhibitors are a major class of anticancer drugs. Derivatives of the 4-(pyridin-2-yl)thiazole scaffold have been successfully developed as potent inhibitors of key kinases.

A significant area of research has focused on developing 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6). acs.org These kinases are critical for regulating the cell cycle, and their inhibition can halt the proliferation of cancer cells. nih.gov Medicinal chemistry efforts have led to the discovery of orally bioavailable inhibitors based on this scaffold that show remarkable selectivity. acs.org The introduction of a 2-amine-thiazole group into the pyrimidine (B1678525) scaffold was a key design element, allowing for strong interactions within the ATP-binding pocket of the kinases. nih.gov These inhibitors have demonstrated effectiveness in blocking CDK4/6 kinase activity, which in turn restores cell cycle control and inhibits tumor cell growth. nih.gov

Investigation of Molecular Mechanisms of Anticancer Action (e.g., Reactive Oxygen Species Generation)

Understanding the precise molecular mechanisms through which these compounds exert their anticancer effects is crucial for their development. One such mechanism that has been investigated for related heterocyclic compounds is the induction of apoptosis, or programmed cell death.

For example, treatment with certain 1,2,4-thiadiazole (B1232254) derivatives has been shown to induce apoptosis in HL-60 and U937 cells. nih.gov In the case of pyridine-2,3-dihydrothiazole derivatives, one compound was found to induce its cytotoxic effect against HepG2 cells via apoptosis. nih.gov This process was confirmed through flow cytometry analysis after treating the cancer cells with the compound. nih.gov Apoptosis induction has also been observed in MCF-7 cells treated with specific thiazolidin-4-ones, as analyzed by agarose (B213101) gel electrophoresis. researchgate.net While these studies point towards apoptosis as a key mechanism, the role of reactive oxygen species (ROS) generation as a primary trigger for this apoptosis in this compound derivatives specifically is an area requiring further direct investigation.

Anticonvulsant Activity Research and Neurological System Modulation

The therapeutic potential of the 4-(pyridin-2-yl)thiazole scaffold extends to the central nervous system, with a number of its derivatives being investigated for anticonvulsant properties to treat neurological disorders like epilepsy. biointerfaceresearch.com

Thiazole and thiazolidinone derivatives are recognized for their broad-spectrum anticonvulsant potency. biointerfaceresearch.com The anticonvulsant action of the thiazole moiety is attributed to its function as a constrained pharmacophore at the receptor site. biointerfaceresearch.com Researchers have synthesized and evaluated various hybrid molecules, such as those combining thiazole with pyridazinone, and have identified compounds with significant anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models. sci-hub.se Similarly, novel thiazolidin-4-one substituted thiazoles have been developed and screened, with some derivatives showing potent antiepileptic activity. biointerfaceresearch.com The structure of these compounds often incorporates features common to known anticonvulsants, such as a hydrophobic domain, a hydrogen-binding domain, and an electron-donor group. mdpi.com

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase-III, Monoacylglycerol Lipase)

The 4-(pyridin-2-yl)thiazole framework is a versatile platform for designing inhibitors of various enzymes implicated in disease.

Carbonic Anhydrase Inhibition: Carbonic anhydrases (CAs) are a family of metalloenzymes involved in numerous physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers. nih.govnih.gov Novel derivatives of 2-(4-(aryl)thiazol-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione have been synthesized and shown to be excellent inhibitors of human CA isoenzymes I and II, with inhibitory effects in the low nanomolar range. nih.govresearchgate.net

Monoacylglycerol Lipase (B570770) Inhibition: Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the endocannabinoid system, responsible for breaking down the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govresearchgate.net MAGL inhibition is a therapeutic target for neurological diseases, inflammation, and cancer. nih.govmdpi.comnih.gov While direct inhibition by this compound is not specified, related heterocyclic compounds have been developed as MAGL inhibitors. For instance, incorporating a 2-thiazole-carbonyl fragment into a different molecular scaffold was found to significantly increase the potency of MAGL inhibition. mdpi.com

Structure-Activity Relationship (SAR) Studies and Pharmacophore Development

Structure-Activity Relationship (SAR) studies are essential for optimizing the therapeutic potential of a lead compound. By systematically modifying the chemical structure of 4-(pyridin-2-yl)thiazole derivatives, researchers can identify the molecular features crucial for their biological activity and develop a pharmacophore model—an abstract map of these essential features. mdpi.com

For the 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine series of CDK4/6 inhibitors, SAR analysis was critical. For example, replacing a cyclopentyl group with a bulkier phenyl group resulted in a moderate reduction in both CDK4/6 and cellular activity, providing valuable insight into the spatial requirements of the binding site. acs.org In the development of anticonvulsants, SAR studies on thiazole-thiazolidinones have helped to guide further modifications to enhance efficacy. mdpi.com These studies have highlighted the importance of specific structural elements, such as the presence of certain substituents like chloro, bromo, or fluoro groups, in increasing antimicrobial activity, a related field of study for this scaffold. nih.gov The data from these SAR investigations are crucial for the rational design of next-generation therapeutic agents with improved potency and selectivity.

Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of derivatives based on the this compound core is highly dependent on the nature and position of various substituents. While specific structure-activity relationship (SAR) studies on this compound itself are not extensively documented in publicly available research, the principles of substituent effects can be inferred from studies on closely related thiazole and pyridine-containing compounds.

For instance, in related 4-(4-bromophenyl)-thiazol-2-amine derivatives, the presence of electron-withdrawing groups on an adjacent phenyl ring was found to enhance antibacterial activity nih.gov. This suggests that the electronic properties of substituents on the pyridine (B92270) ring of this compound could similarly modulate its biological effects. The introduction of different functional groups can influence the compound's polarity, lipophilicity, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets and, consequently, its potency and selectivity.

In a series of N-(thiazol-2-yl)-benzamide analogs, substitutions on both the thiazole and the phenyl rings led to significant variations in their activity as antagonists of the Zinc-Activated Channel (ZAC) acs.org. For example, introducing a 4-tert-butyl group on the thiazole ring was shown to be beneficial for antagonist activity acs.org. This highlights the importance of steric bulk and lipophilicity at specific positions of the thiazole ring system.

Furthermore, studies on pyridine-bridged combretastatin (B1194345) analogues have demonstrated that the substitution pattern on the phenyl rings dramatically affects antiproliferative activity nih.gov. Specifically, 2,4-dimethoxy substitutions led to a significant enhancement in potency nih.gov. This underscores the sensitivity of biological targets to the electronic and steric nature of substituents on aromatic rings within a molecule.

Identification of Essential Structural Motifs for Desired Activity

The Thiazole Ring: The thiazole ring is a common scaffold in many biologically active compounds and is considered a "privileged structure" in medicinal chemistry d-nb.infonih.gov. It can act as a bioisostere for other aromatic or heterocyclic rings and is known to participate in various non-covalent interactions with biological targets. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule.

The Bromo Substituent: The bromine atom at the 2-position of the thiazole is a significant feature. As a halogen, it increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. More importantly, the bromine atom can participate in halogen bonding, an interaction with electron-rich atoms that can be crucial for high-affinity binding to a protein target. In studies of related compounds, the presence and position of a bromine atom have been shown to be critical for biological efficacy d-nb.info.

Pharmacophore modeling studies on related thiazole derivatives have identified common features necessary for biological activity. For instance, a five-point pharmacophore model for a series of thiazole derivatives acting as Pin1 inhibitors included a hydrogen bond acceptor, a hydrogen bond donor, and three aromatic rings researchgate.net. This suggests that the pyridine and thiazole rings of this compound likely occupy specific hydrophobic and aromatic interaction sites within a target's binding pocket.

Molecular Docking and Binding Mode Analysis with Biological Targets (e.g., Hydrogen Bonding, Intercalation)

While specific molecular docking studies for this compound are not widely reported, insights into its potential binding modes can be gained from computational studies on analogous structures. These studies help to visualize how this class of compounds might interact with biological targets at the molecular level, highlighting key interactions such as hydrogen bonding and intercalation.

Hydrogen Bonding: Molecular docking simulations of related 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as inhibitors of cyclin-dependent kinases (CDKs) have shown that the pyridine and thiazole nitrogens can form crucial hydrogen bonds with amino acid residues in the ATP binding site of the kinases acs.orgnih.gov. For example, the pyrimidine N1 and N3 atoms were predicted to form hydrogen bonds with the hinge region of CDK4/6, a common interaction motif for ATP-competitive inhibitors acs.org. It is plausible that the nitrogen atoms in the pyridine and thiazole rings of this compound could engage in similar hydrogen bonding interactions with the active sites of its biological targets.

In a study of N,4-diheteroaryl 2-aminothiazole hydrobromide salts, X-ray crystallography revealed a network of hydrogen bonds involving the thiazole and pyridine rings, as well as the bromide anion d-nb.info. These findings underscore the capability of these heterocyclic systems to participate in intricate hydrogen-bonding networks, which are fundamental to molecular recognition in biological systems.

Intercalation: The planar aromatic nature of the pyridinyl-thiazole system suggests that it could potentially interact with DNA through intercalation. DNA intercalation is a mode of binding where a planar molecule inserts itself between the base pairs of the DNA double helix. This can lead to cytotoxic effects and is a mechanism of action for several anticancer drugs. Studies on Ru(II)/Ir(III)/Re(I) complexes containing a 2-(2-(4-(4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole ligand have suggested that the (pyridin-2-yl)-1H-1,2,3-triazole scaffold can act as a DNA intercalator bldpharm.com. Given the structural similarities, it is conceivable that this compound and its derivatives could also exhibit this binding mode.

Elucidation of Hydrophobic and Other Intermolecular Interactions

Beyond hydrogen bonding and potential intercalation, the biological activity of this compound is also governed by a range of other intermolecular interactions, including hydrophobic interactions and halogen bonds.

Halogen Bonding: The bromine atom at the 2-position of the thiazole ring can act as a halogen bond donor. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as a carbonyl oxygen or an aromatic ring, on the biological target. Crystal structure analysis of 2-bromo-4-phenyl-1,3-thiazole, a related compound, revealed short intermolecular S···Br contacts, indicating the potential for such interactions in the solid state researchgate.net. In a biological context, these interactions can contribute significantly to the binding affinity and selectivity of a ligand.

Potential Applications As Ligands in Coordination Chemistry and Catalysis Research

Complexing Properties of Hetarylthiazole Derivatives

Hetarylthiazole derivatives, a class of compounds to which 2-Bromo-4-(pyridin-2-yl)thiazole belongs, are recognized for their ability to form stable complexes with a variety of metal ions. The nitrogen atom of the pyridine (B92270) ring and the nitrogen and sulfur atoms of the thiazole (B1198619) ring can all act as potential coordination sites. This multi-dentate character allows them to bind to metal centers in various modes, leading to the formation of diverse and structurally intriguing coordination complexes.

The electronic properties of these ligands can be finely tuned by the nature and position of substituents on the heterocyclic rings. In the case of this compound, the electron-withdrawing nature of the bromine atom can influence the electron density on the thiazole ring, which in turn can affect the strength and nature of the metal-ligand bond. The pyridyl group, a common motif in coordination chemistry, readily coordinates to metal ions, and its linkage to the thiazole ring creates a bidentate N,N'-chelate or a bridging ligand framework. The formation of stable chelate rings with transition metals is a key feature that often imparts enhanced stability to the resulting complexes.

While specific research on the complexing properties of this compound is not extensively documented, the broader family of pyridinylthiazole ligands has been shown to coordinate with transition metals such as ruthenium, palladium, and copper. These complexes are of interest for their potential applications in materials science, photophysics, and catalysis.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Description | Potential Metal Ions |

| Monodentate | Coordination through the pyridine nitrogen. | Various transition metals |

| Bidentate (N,N') | Chelation involving the pyridine nitrogen and the thiazole nitrogen. | Pd(II), Pt(II), Ru(II) |

| Bridging | Linking two or more metal centers. | Cu(I), Ag(I) |

Role in Catalytic Systems and Transformations (e.g., Transition Metal-Catalyzed Reactions)

The application of transition metal complexes as catalysts is a cornerstone of modern synthetic chemistry. The ligand environment around the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. The structural and electronic attributes of this compound make it a promising candidate for use in catalytic systems.

The bidentate chelating ability of the pyridinylthiazole core can be exploited to generate well-defined and robust transition metal catalysts. For instance, palladium complexes bearing such ligands are of significant interest for their potential application in cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. The ligand can stabilize the active catalytic species and influence the steric and electronic environment at the metal center, thereby controlling the outcome of the catalytic cycle.

Furthermore, the presence of the bromine atom at the 2-position of the thiazole ring opens up possibilities for post-coordination modification or for the compound to act as a substrate in cross-coupling reactions itself, leading to the synthesis of more complex and functionalized ligand architectures. These new ligands could then be used to generate novel catalysts with tailored properties. While direct catalytic applications of this compound are yet to be extensively reported, the foundational knowledge of related pyridinyl- and thiazole-containing ligands in catalysis provides a strong basis for its potential utility.

Table 2: Potential Catalytic Applications for Metal Complexes of this compound

| Catalytic Reaction | Potential Metal | Rationale |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Formation of stable Pd(II) precatalysts; ligand can tune catalyst activity and selectivity. |

| Heck Coupling | Palladium (Pd) | Stabilization of active Pd(0) and Pd(II) species in the catalytic cycle. |

| C-H Activation | Rhodium (Rh), Ruthenium (Ru) | The ligand framework can support the high oxidation states often involved in C-H activation. |

| Transfer Hydrogenation | Ruthenium (Ru), Iridium (Ir) | Formation of stable and active catalysts for the reduction of ketones and imines. |

Future Directions and Emerging Research Perspectives for 2 Bromo 4 Pyridin 2 Yl Thiazole

Development of Novel Synthetic Strategies for Enhanced Accessibility and Efficiency

The accessibility and efficiency of synthetic routes are paramount for the widespread investigation and application of 2-Bromo-4-(pyridin-2-yl)thiazole. While classical methods like the Hantzsch thiazole (B1198619) synthesis provide a foundation, future research is expected to focus on developing more sustainable and efficient strategies.

Key areas for development include:

Catalyst Innovation: Research into novel catalysts is a promising avenue. The use of heterogeneous and reusable catalysts, such as copper silicate (B1173343), has already shown potential in the synthesis of related 2-aminothiazole (B372263) derivatives by offering advantages like rapid processing, high yields, and easy workup procedures. nanobioletters.com Future work could adapt such catalytic systems for the synthesis of this compound, potentially improving the economic and environmental feasibility of its production.

Flow Chemistry and Microwave-Assisted Synthesis: Modern synthetic techniques like flow chemistry and microwave-assisted synthesis offer significant advantages over traditional batch processing, including enhanced reaction speed, better yield, and improved safety profiles. nanobioletters.com Applying these technologies to the synthesis of this compound could lead to more scalable and cost-effective production.

One-Pot Reactions: The development of one-pot multicomponent reactions, where multiple synthetic steps are carried out in a single reaction vessel, can significantly streamline the synthesis of complex molecules. vulcanchem.com Designing a one-pot synthesis for this compound and its derivatives would enhance efficiency by reducing the need for intermediate purification steps.

Novel Coupling Reactions: Exploring advanced cross-coupling reactions, such as the Stille reaction, could provide new pathways to synthesize 2-hetarylthiazoles, including this compound. researchgate.net These methods can offer greater control over the final structure and allow for the introduction of diverse functional groups.

A summary of potential synthetic strategies is presented in Table 1.

Table 1: Emerging Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Heterogeneous Catalysis | Reusability of catalyst, reduced waste, high yield. nanobioletters.com | Development of specific catalysts for the thiazole ring formation. |

| Flow Chemistry | Improved scalability, safety, and reaction control. | Optimization of reaction conditions in continuous flow systems. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields. nanobioletters.com | Exploring microwave-compatible solvent systems and catalysts. |

| One-Pot Multicomponent Reactions | Increased efficiency, reduced purification steps. vulcanchem.com | Designing novel convergent synthetic routes. |

| Advanced Coupling Reactions (e.g., Stille) | Greater structural diversity and control. researchgate.net | Investigation of catalyst and reaction conditions for specific coupling partners. |

Expanding the Scope of Derivatization for Diverse Biological and Material Applications

The bromine atom at the 2-position of the thiazole ring is a key functional handle for derivatization, allowing for the introduction of a wide array of substituents through various cross-coupling reactions. This opens up vast possibilities for creating libraries of novel compounds with tailored properties for biological and material science applications.

Future research in this area will likely focus on:

Systematic Structure-Activity Relationship (SAR) Studies: By systematically modifying the this compound core and evaluating the biological activity of the resulting derivatives, researchers can build comprehensive SAR models. These models are crucial for guiding the design of more potent and selective compounds. Thiazole derivatives have already shown promise as anticancer and antimicrobial agents. nih.govnih.govnih.gov

Bioisosteric Replacement: The pyridine (B92270) and thiazole rings themselves can be modified through bioisosteric replacement to fine-tune the pharmacokinetic and pharmacodynamic properties of the derivatives. This could involve introducing different heterocyclic systems to explore new interactions with biological targets.

Conjugation to Biomolecules: For targeted drug delivery, derivatives of this compound could be conjugated to peptides, antibodies, or other biomolecules to enhance their delivery to specific cells or tissues.

Development of Novel Polymers and Materials: The coordinating ability of the pyridine nitrogen and the potential for polymerization through the thiazole ring make this scaffold interesting for materials science. researchgate.net Future work could explore the synthesis of novel coordination polymers, metal-organic frameworks (MOFs), and functional materials with unique electronic, optical, or catalytic properties.

In-depth Mechanistic Studies of Biological Activities and Target Interactions

While many thiazole derivatives have demonstrated promising biological activities, a detailed understanding of their mechanisms of action is often lacking. Future research must prioritize in-depth mechanistic studies to identify specific molecular targets and elucidate the pathways through which these compounds exert their effects.

Key research directions include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or cellular pathways that interact with this compound derivatives. Thiazole-based compounds have been identified as inhibitors of various kinases, including CDK4, CDK6, and protein kinase CK2, as well as enzymes like DNA gyrase. nih.govnih.govnih.gov

Molecular Modeling and Docking Studies: Computational approaches, including molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of these compounds with their biological targets. nih.govnih.govresearchgate.net These studies can help to rationalize observed SAR and guide the design of new derivatives with improved binding affinity and selectivity.

Biophysical and Biochemical Assays: Employing a range of in vitro assays to quantify the inhibitory activity of the compounds against their identified targets and to study the kinetics of their interactions.

Cell-Based Assays: Using cell-based models to investigate the downstream cellular effects of target engagement, such as impacts on cell cycle progression, apoptosis, and signal transduction pathways.

Exploration in Other Therapeutic Areas and Advanced Materials Science

The therapeutic potential of thiazole derivatives extends beyond the commonly studied areas of oncology and infectious diseases. nih.gov Similarly, the application of thiazole-based compounds in advanced materials science is an emerging field with significant room for growth.

Future research should explore:

New Therapeutic Indications: Investigating the efficacy of this compound derivatives in other therapeutic areas where thiazoles have shown promise, such as inflammatory diseases, neurodegenerative disorders, and metabolic syndromes. nih.gov

Advanced Functional Materials: Designing and synthesizing novel materials based on the this compound scaffold for applications in areas such as organic electronics, sensing, and catalysis. The inherent electronic properties of the conjugated heterocyclic system make it an attractive candidate for these applications. researchgate.net

Photodynamic Therapy: The photosensitizing potential of extended aromatic systems containing thiazole and pyridine rings could be explored for applications in photodynamic therapy, a non-invasive cancer treatment modality.

A summary of compounds mentioned in this article is presented in Table 2.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-bromo-4-(pyridin-2-yl)thiazole, and how can reaction conditions be optimized?

- Methodology : A common approach involves cyclocondensation of substituted thioamides with α-bromoketones. For example, refluxing 5-bromo-4-phenylthiazol-2-amine with 4-chlorobutanoyl chloride in chloroform under basic conditions (K₂CO₃), followed by purification via vacuum distillation . Optimization includes adjusting reaction time (48 hours for complete conversion) and stoichiometric ratios (1:3 for amine:acyl chloride). Solvent choice (e.g., ethanol with glacial acetic acid as a catalyst) impacts yield and purity .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Pyridine protons appear as doublets (δ 8.5–9.0 ppm), while thiazole protons resonate near δ 7.5–8.0 ppm. The bromine substituent deshields adjacent carbons (C2: ~150 ppm in ¹³C NMR) .

- IR : Stretching vibrations for C-Br (550–600 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks [M+H]⁺ at m/z 255–260 (exact mass depends on substituents) .

Q. What are the typical crystallographic parameters for thiazole derivatives, and how are they refined?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL/SHELXTL software . For example, 2-bromo-4-phenylthiazole crystallizes in the orthorhombic system (space group Pna2₁) with unit cell parameters a = 12.45 Å, b = 6.32 Å, c = 14.78 Å. Refinement includes H-atom parameter constraints and anisotropic displacement parameters (R factor < 0.05) .

Advanced Research Questions

Q. How do substituents on the thiazole ring influence intermolecular interactions in crystal packing?

- Methodology : Analyze π-π stacking and C-H···π interactions via SCXRD. For example, in 2-bromo-4-phenylthiazole, the thiazole and phenyl rings form dihedral angles of ~36.7°, stabilizing the lattice through π-π interactions (centroid distances: 3.75 Å) . Bromine’s electronegativity enhances halogen bonding, affecting packing density .

Q. What computational methods predict the electronic properties of this compound for material science applications?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to determine HOMO-LUMO gaps. For thiazole-iridium complexes, LUMO levels localize on the thiazole ring, enabling red-light emission (λₑₘ: 620–650 nm) . TD-DFT predicts absorption spectra, correlating with experimental UV-Vis data .

Q. How can structural modifications enhance the biological activity of thiazole derivatives?

- Methodology :

- Antimicrobial Studies : Introduce electron-withdrawing groups (e.g., Br, NO₂) to improve membrane penetration. Ethyl-4-methyl-2-hydrazinylthiazole derivatives show MIC values of 2–8 µg/mL against Mycobacterium tuberculosis .

- Anticancer SAR : Pyrazole-thiazole hybrids (e.g., compound 9c ) induce apoptosis in A549 lung cancer cells (IC₅₀: 12 µM) via caspase-3 activation .

Q. What strategies resolve contradictions in crystallographic data for thiazole derivatives?

- Case Study : Two independent molecules (A and B) in the asymmetric unit of a thiazole-pyrrolidinone derivative show divergent puckering parameters (Q = 0.272 vs. 0.282 Å) and torsion angles. Resolution involves refining twin laws and validating with R₁/wR₂ convergence tests .

Methodological Notes

- Synthesis Troubleshooting : Low yields may arise from incomplete cyclization. Refluxing under nitrogen or using microwave-assisted synthesis improves efficiency .

- Crystallization Tips : Slow evaporation of toluene/chloroform mixtures yields high-quality crystals for SCXRD .

- Computational Validation : Compare DFT-predicted bond lengths with experimental SCXRD data to assess accuracy (Δ < 0.02 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.